2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide
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Overview
Description
2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide is a complex organic compound with a unique structure that includes an indole core, a chlorophenyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide typically involves multiple steps, including the formation of the indole core, the introduction of the chlorophenyl group, and the addition of the methoxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce various chlorophenyl-substituted compounds.
Scientific Research Applications
2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and chlorophenyl-substituted molecules. Examples are:
- 2-(4-Chlorophenyl)-1-methyl-1H-indole
- 5-(Methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide
Uniqueness
What sets 2-(2-(2-(4-Chlorophenyl)-1-methyl-1H-indol-3-yl)vinyl)-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium iodide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84434-34-4 |
---|---|
Molecular Formula |
C30H28ClIN2O2 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
methyl 2-[(E)-2-[2-(4-chlorophenyl)-1-methylindol-3-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C30H28ClN2O2.HI/c1-30(2)24-18-20(29(34)35-5)12-16-26(24)32(3)27(30)17-15-23-22-8-6-7-9-25(22)33(4)28(23)19-10-13-21(31)14-11-19;/h6-18H,1-5H3;1H/q+1;/p-1 |
InChI Key |
CIPGJJFERNKQAI-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl)C)C.[I-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl)C)C.[I-] |
Origin of Product |
United States |
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